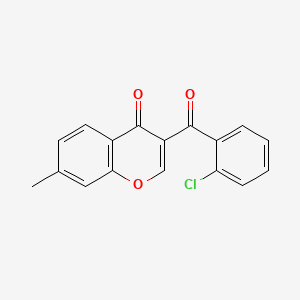

3-(2-Chlorobenzoyl)-7-methylchromen-4-one

Description

3-(2-Chlorobenzoyl)-7-methylchromen-4-one is a synthetic chromenone derivative characterized by a benzopyran-4-one core substituted with a 2-chlorobenzoyl group at position 3 and a methyl group at position 5. Chromenones (or coumarin derivatives) are widely studied for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The introduction of a chlorine atom in the benzoyl moiety enhances metabolic stability and potency by acting as a bioisostere, mimicking hydrogen while improving resistance to enzymatic degradation .

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorobenzoyl)-7-methylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO3/c1-10-6-7-12-15(8-10)21-9-13(17(12)20)16(19)11-4-2-3-5-14(11)18/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQNPTQYYUHKFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C(=CO2)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Chlorobenzoyl)-7-methylchromen-4-one, a compound belonging to the class of chromones, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

It features a chromenone core with a chlorobenzoyl substituent, which may influence its biological activity through various mechanisms.

The biological activity of 3-(2-Chlorobenzoyl)-7-methylchromen-4-one is primarily attributed to its interaction with specific molecular targets in cells. These interactions can include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis .

- Regulation of Apoptotic Pathways : It may enhance the expression of pro-apoptotic factors such as caspase-3 and p53, which are crucial in programmed cell death .

Anticancer Activity

Several studies have indicated that 3-(2-Chlorobenzoyl)-7-methylchromen-4-one exhibits significant anticancer properties. For instance:

- Cytotoxicity Against Cancer Cell Lines : The compound demonstrated potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these cell lines ranged from 10 µM to 32 µM, indicating its potential as a therapeutic agent .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.97 | ROS generation, apoptosis induction |

| A549 | 32.4 | Caspase activation, p53 regulation |

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown promise in reducing inflammation. It may inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

Case Studies and Research Findings

- Study on MCF-7 Cells : In vitro studies revealed that treatment with 3-(2-Chlorobenzoyl)-7-methylchromen-4-one led to increased levels of reactive oxygen species and subsequent apoptosis in MCF-7 cells without significant DNA damage. This suggests that the compound targets cellular components other than DNA .

- Mechanistic Insights : Research indicated that the compound's mechanism involves the modulation of apoptotic pathways through the upregulation of Bax and downregulation of Bcl-2 proteins, enhancing the apoptotic response in cancer cells .

- Comparative Studies : When compared with other chromone derivatives, 3-(2-Chlorobenzoyl)-7-methylchromen-4-one exhibited superior cytotoxicity against certain cancer lines, highlighting its potential as a lead compound for further development in anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromenone derivatives exhibit significant pharmacological variability depending on substituent patterns. Below, 3-(2-Chlorobenzoyl)-7-methylchromen-4-one is compared to key analogs in terms of structural features, bioactivity, and pharmacokinetic properties.

Substituent Effects on Pharmacological Activity

Key Observations :

- Chlorine Substitution : The 2-chlorobenzoyl group in the target compound improves metabolic stability compared to hydroxylated analogs (e.g., neobavaisoflavone) but may reduce solubility .

- Methyl vs.

- Heterocyclic Moieties : Compounds with pyrazole or piperazine substituents (e.g., ) exhibit enhanced receptor selectivity but may face higher synthetic complexity.

Pharmacokinetic and Computational Insights

- Metabolic Stability: The chlorine atom in 3-(2-chlorobenzoyl)-7-methylchromen-4-one reduces oxidative metabolism rates by cytochrome P450 enzymes, as observed in hybrid chromenone-chloroacetamide systems .

- Binding Affinity : Molecular docking studies on neobavaisoflavone highlight that prenyl and hydroxyl groups facilitate interactions with Aβ42 peptides . In contrast, the chlorobenzoyl group in the target compound may favor hydrophobic binding pockets in kinases or GPCRs.

- Solubility: The 7-methyl group and chlorobenzoyl moiety contribute to moderate lipophilicity (logP ~3.5–4.0), comparable to 6-chloro-7-alkoxy analogs but less water-soluble than hydroxylated derivatives (e.g., 7-hydroxy-8-methylchromenones) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.